6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purinoimidazole derivatives. This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and various substituents that contribute to its distinct chemical properties.
Mechanism of Action
Target of Action
The compound “6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione” is a derivative of imidazole . Imidazole derivatives are known to interact with a wide range of biological targets.
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets . For instance, some imidazole derivatives act as inhibitors for certain enzymes, while others may bind to receptors and modulate their activity
Biochemical Pathways
Imidazole derivatives can influence various biochemical pathways depending on their specific targets . For example, some imidazole derivatives have been found to affect pathways related to inflammation, cancer, and infectious diseases
Result of Action
The molecular and cellular effects of a drug depend on its mode of action and the biochemical pathways it influences. Imidazole derivatives can have a wide range of effects, from anti-inflammatory and antitumor effects to antimicrobial and antiviral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylphenylhydrazine with a suitable diketone under acidic conditions to form the intermediate hydrazone. This intermediate then undergoes cyclization with a purine derivative in the presence of a strong base, such as sodium hydride, to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the phenyl ring or the purine-imidazole core can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles such as alkyl halides or amines.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different chemical and biological properties.
Scientific Research Applications
6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Uniqueness
Compared to similar compounds, 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of both purine and imidazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-6-9-23-18(26)16-17(22(5)20(23)27)21-19-24(16)11-14(4)25(19)15-10-12(2)7-8-13(15)3/h7-8,10-11H,6,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTOOGAMOZJQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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